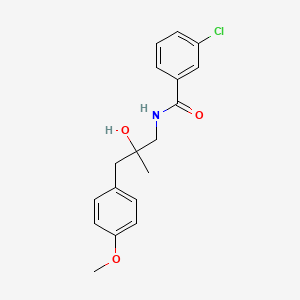

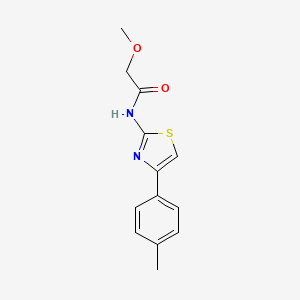

![molecular formula C9H12O2 B2822567 (1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one CAS No. 138857-27-9](/img/structure/B2822567.png)

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one is a cyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. It is a heterocyclic compound that contains both oxygen and carbon atoms in its ring structure. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.3.0.02,6]decan-8-one.

Aplicaciones Científicas De Investigación

NMR Characterization and Stereochemistry

One application involves the use of Nuclear Magnetic Resonance (NMR) to study the structural characteristics of related tricyclic compounds, such as 1-azatricyclo[3.3.1.1^3,7]decane derivatives. Through 1H and 13C NMR methods, researchers have deduced stereo and stereoelectronic effects, providing complete proton and carbon chemical shift assignments for these compounds, which aids in understanding their three-dimensional structures and reactivity (Fernández et al., 1989).

Transition-State Mimics for Peptide Folding

Another study highlights the synthesis of 1-azatricyclo[3.3.1.1^3,7]decane-2-one, a compound of interest due to its twisted amide configuration. Such compounds are explored as transition-state mimics for enzyme-catalyzed cis-trans isomerization of amides, which is a crucial process in peptide and protein folding. This research offers insights into the stabilization mechanisms of high-energy amide conformations, contributing to the understanding of protein structure and function (Komarov et al., 2015).

Chiral Molecule Synthesis

The synthesis of chiral, C2-symmetric molecules from tricyclic precursors demonstrates another application area. A study showcases the transformation of a specific enantiomerically pure compound into a chiral C2-symmetric 2-oxatricyclo[3.3.1.1^3,7]decane-4,8-dione through molecular rearrangement. This work contributes to the field of chiral chemistry, with implications for the synthesis of enantiomerically pure substances and the study of their optical properties (Žilinskas et al., 2005).

Reactivity and Pi-Selectivities

Investigations into the pi-selectivities of hydride additions to tricyclic ketones and enones provide insights into the reactivity of these compounds. Such studies, involving both experimental and computational methods, help elucidate the electronic and steric factors influencing the selectivity of reactions involving tricyclic compounds, contributing to a deeper understanding of their chemical behavior (Yadav & Balamurugan, 2002).

Bridged Oxazonine Synthesis

The synthesis of bridged oxazonine derivatives via cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides represents another application. This approach leads to novel tricyclic structures, offering a synthetic pathway to complex heterocyclic systems that could have applications in materials science and pharmaceutical chemistry (Nitta et al., 1979).

Propiedades

IUPAC Name |

(1S,2R,6S,7R)-3-oxatricyclo[5.3.0.02,6]decan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-2-1-5-8(7)6-3-4-11-9(5)6/h5-6,8-9H,1-4H2/t5-,6-,8+,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWFTXIJARWJJB-HMJBSVBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2C1C3C2CCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]2[C@H]1[C@@H]3[C@H]2CCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

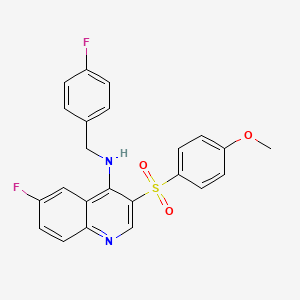

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2822493.png)

![Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester](/img/structure/B2822496.png)

![1-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2822501.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2822503.png)

![N-(3-fluorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2822504.png)

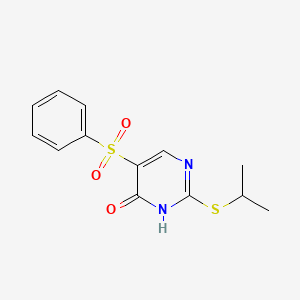

![3-(5-(1-(benzo[d]thiazole-6-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2822505.png)

![1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2822506.png)

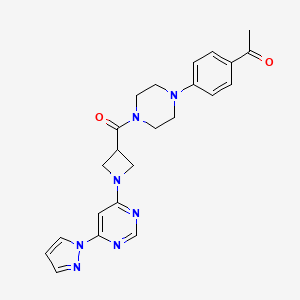

![methyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2822507.png)